molecular formula C11H16O B3114134 4-Phenylpentan-1-ol CAS No. 19967-24-9

4-Phenylpentan-1-ol

Cat. No.: B3114134
CAS No.: 19967-24-9
M. Wt: 164.24 g/mol
InChI Key: IMUUTWZFQCAVRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with butyraldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .

Another method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts. This two-step synthesis is efficient and yields high purity this compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. The use of specific catalysts, such as ruthenium on carbon (Ru/C) or nickel on silica (Ni/SiO2), under high pressure and temperature conditions, ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Phenylpentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-Phenylpentane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

    Oxidation: 4-Phenylpentanoic acid.

    Reduction: 4-Phenylpentane.

    Substitution: Various substituted phenylpentanes depending on the substituent introduced.

Scientific Research Applications

4-Phenylpentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma

Mechanism of Action

The mechanism of action of 4-Phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpentan-1-ol: Similar structure but with the phenyl group attached to the first carbon.

    2-Phenylpentan-1-ol: Phenyl group attached to the second carbon.

    3-Phenylpentan-1-ol: Phenyl group attached to the third carbon.

Uniqueness

4-Phenylpentan-1-ol is unique due to the position of the phenyl group on the fourth carbon, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers .

Properties

IUPAC Name

4-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUTWZFQCAVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314425
Record name δ-Methylbenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19967-24-9
Record name δ-Methylbenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19967-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name δ-Methylbenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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